molecular formula C9H8N2O2S B8029992 2-Amino-3-thiocyanato-benzoic acid methyl ester

2-Amino-3-thiocyanato-benzoic acid methyl ester

Cat. No.: B8029992
M. Wt: 208.24 g/mol
InChI Key: NSPBNIIWWZPNNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-thiocyanato-benzoic acid methyl ester is an organic compound with a complex structure that includes an amino group, a thiocyanate group, and a methyl ester group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-thiocyanato-benzoic acid methyl ester typically involves the reaction of 2-Amino-benzoic acid methyl ester with thiocyanate reagents under specific conditions. One common method includes the use of thiocyanogen in the presence of a suitable catalyst to introduce the thiocyanate group into the aromatic ring. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at a controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-thiocyanato-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The thiocyanate group can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiocyanate group can yield sulfonyl derivatives, while reduction of the nitro group can produce amino derivatives.

Scientific Research Applications

2-Amino-3-thiocyanato-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-thiocyanato-benzoic acid methyl ester involves its interaction with specific molecular targets. The thiocyanate group can act as a nucleophile, participating in various chemical reactions. The amino group can form hydrogen bonds and interact with biological molecules, influencing their activity and function. The methyl ester group can enhance the compound’s solubility and stability, facilitating its use in different applications.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-benzoic acid methyl ester: Lacks the thiocyanate group, making it less reactive in certain chemical reactions.

    3-Thiocyanato-benzoic acid methyl ester: Lacks the amino group, reducing its potential for hydrogen bonding and biological interactions.

    2-Amino-3-chlorobenzoic acid methyl ester: Contains a chlorine atom instead of a thiocyanate group, leading to different reactivity and applications.

Uniqueness

2-Amino-3-thiocyanato-benzoic acid methyl ester is unique due to the presence of both the amino and thiocyanate groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

methyl 2-amino-3-thiocyanatobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-13-9(12)6-3-2-4-7(8(6)11)14-5-10/h2-4H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPBNIIWWZPNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)SC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.